molecular formula C10H15NO B2775520 2-(Tert-butoxy)aniline CAS No. 127517-27-5

2-(Tert-butoxy)aniline

Cat. No.: B2775520
CAS No.: 127517-27-5
M. Wt: 165.236
InChI Key: OPLRGDWRAZQGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxy)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxy group attached to the second position of the aniline ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Quinones, nitroso compounds.

    Reduction: 2-(Tert-butoxy)cyclohexylamine.

    Substitution: Nitro, sulfonic acid, and halogenated derivatives.

Scientific Research Applications

Chemistry: 2-(Tert-butoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of polymers and resins .

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and enzyme inhibitors. It is also studied for its potential antimicrobial and anticancer properties .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors .

Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of electronic materials and coatings .

Comparison with Similar Compounds

    2-(Tert-butyl)aniline: Similar structure but lacks the tert-butoxy group.

    2-(Methoxy)aniline: Contains a methoxy group instead of a tert-butoxy group.

    2-(Ethoxy)aniline: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness: 2-(Tert-butoxy)aniline is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This steric effect makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLRGDWRAZQGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butoxy-2-nitrobenzene (Journal of Organic Chemistry, 1998, 63, 25, 9495-9496.) (15.0 g) in methanol (300 mL) was added 10% palladium on carbon (1.67 g), and the mixture was stirred at room temperature for 30 hr under a hydrogen atmosphere. Palladium on carbon was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (12.4 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.